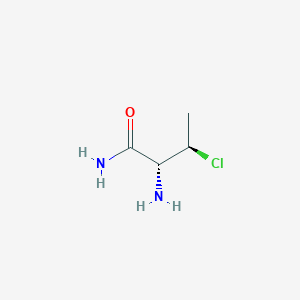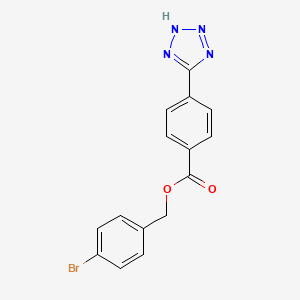
(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound with the molecular formula C15H10BrN3O2 It is known for its unique structure, which includes a bromophenyl group, a tetrazole ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Esterification: The benzoate ester is formed by reacting 4-(2H-tetrazol-5-yl)benzoic acid with (4-bromophenyl)methanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: (4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzyl alcohol.
Oxidation: (4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoic acid.
Applications De Recherche Scientifique
(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity, while the benzoate ester can influence its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate
- (4-fluorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate
- (4-methylphenyl)methyl 4-(2H-tetrazol-5-yl)benzoate
Uniqueness
(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s reactivity and binding properties compared to its analogs with different substituents.
Propriétés
Numéro CAS |
651769-31-2 |
|---|---|
Formule moléculaire |
C15H11BrN4O2 |
Poids moléculaire |
359.18 g/mol |
Nom IUPAC |
(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C15H11BrN4O2/c16-13-7-1-10(2-8-13)9-22-15(21)12-5-3-11(4-6-12)14-17-19-20-18-14/h1-8H,9H2,(H,17,18,19,20) |
Clé InChI |
UAAZZAWTVLWSIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C3=NNN=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


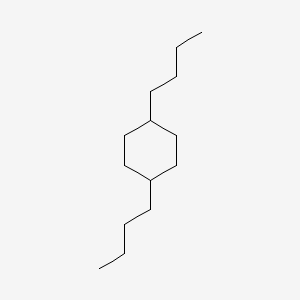
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
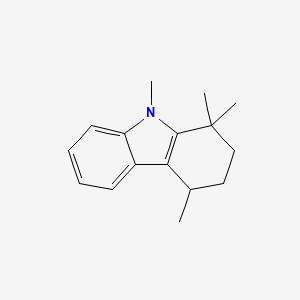
![16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid](/img/structure/B12537361.png)
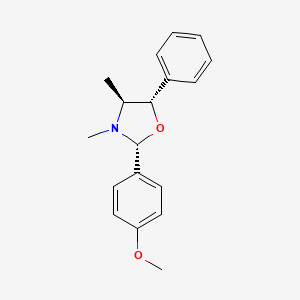
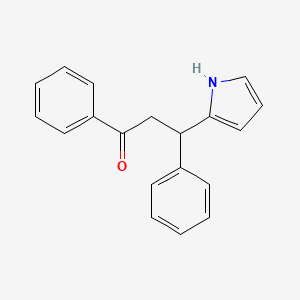
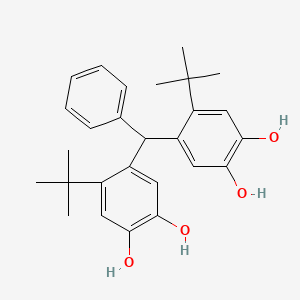

silane](/img/structure/B12537380.png)
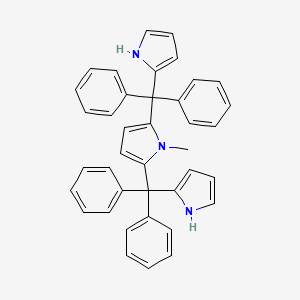
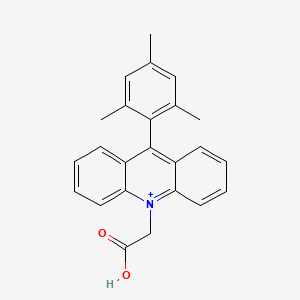

![2-[4-[4-(Piperidine-1-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12537413.png)
